molecular formula C13H15ClFNO2 B14027081 (6-Chloro-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone

(6-Chloro-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone

Cat. No.: B14027081
M. Wt: 271.71 g/mol
InChI Key: WMFPTWXVQUAMNI-UHFFFAOYSA-N
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Description

(6-Chloro-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro, fluoro, and methoxy group attached to a phenyl ring, which is further connected to a piperidine moiety via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-fluoro-3-methoxybenzaldehyde and piperidine.

    Formation of Intermediate: The aldehyde group of 6-chloro-2-fluoro-3-methoxybenzaldehyde is first converted to a corresponding alcohol or other intermediate through reduction or other suitable reactions.

    Coupling Reaction: The intermediate is then coupled with piperidine under specific reaction conditions, often involving catalysts and solvents, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(6-Chloro-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Chloro-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-2-fluoro-6-methoxyphenyl)(piperidin-1-yl)methanone: Similar structure but with different positional isomers.

    N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide: Another compound with a piperidine moiety but different functional groups.

Uniqueness

(6-Chloro-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone is unique due to its specific combination of chloro, fluoro, and methoxy groups attached to the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15ClFNO2

Molecular Weight

271.71 g/mol

IUPAC Name

(6-chloro-2-fluoro-3-methoxyphenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H15ClFNO2/c1-18-10-6-5-9(14)11(12(10)15)13(17)16-7-3-2-4-8-16/h5-6H,2-4,7-8H2,1H3

InChI Key

WMFPTWXVQUAMNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C(=O)N2CCCCC2)F

Origin of Product

United States

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